molecular formula C18H14Cl2FN3O3 B12212109 3,5-dichloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide

3,5-dichloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide

Cat. No.: B12212109
M. Wt: 410.2 g/mol
InChI Key: WSNYVQDKFGIKGX-UHFFFAOYSA-N
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Description

3,5-dichloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide is a complex organic compound that features a benzamide core substituted with dichloro, fluorophenyl, oxadiazolyl, and propoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.

    Substitution Reactions:

    Coupling Reactions: The final coupling of the oxadiazole ring with the benzamide core is typically carried out using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of greener chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific groups on the benzamide core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-dichloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-[4-(4-fluorophenyl)sulfonylmethyl]phenylbenzamide
  • 3,5-dichloro-4-fluorophenyl-2,2,2-trifluoroethanone

Uniqueness

3,5-dichloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H14Cl2FN3O3

Molecular Weight

410.2 g/mol

IUPAC Name

3,5-dichloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide

InChI

InChI=1S/C18H14Cl2FN3O3/c1-2-7-26-16-13(19)8-11(9-14(16)20)18(25)22-17-15(23-27-24-17)10-3-5-12(21)6-4-10/h3-6,8-9H,2,7H2,1H3,(H,22,24,25)

InChI Key

WSNYVQDKFGIKGX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)C(=O)NC2=NON=C2C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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